MM 77 dihydrochloride
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Overview
Description
Scientific Research Applications
MM 77 dihydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
MM 77 dihydrochloride is a potent postsynaptic antagonist of the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and mediates inhibitory neurotransmission .
Mode of Action
As an antagonist, this compound binds to the 5-HT1A receptor and blocks its activation by serotonin. This prevents the receptor from triggering the downstream signaling pathways that it normally would when activated by serotonin .
Biochemical Pathways
The 5-HT1A receptor is involved in several different biochemical pathways. When serotonin binds to the receptor, it typically triggers a cellular response that involves the inhibition of adenylyl cyclase, decreased production of cAMP, and the opening of potassium channels. By blocking the activation of the receptor, this compound can disrupt these pathways and prevent the cellular responses they mediate .
Pharmacokinetics
Like other small molecule drugs, it is likely to be absorbed into the bloodstream after administration, distributed throughout the body, metabolized by enzymes in the liver, and excreted in the urine or feces .
Result of Action
By blocking the activation of the 5-HT1A receptor, this compound can alter the normal functioning of cells that express this receptor. This can lead to a variety of effects, depending on the specific cell type and the role of the 5-HT1A receptor in that cell. For example, this compound has been reported to exhibit anxiolytic-like activity, suggesting that it may reduce anxiety by blocking the activation of 5-HT1A receptors in the brain .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
MM 77 dihydrochloride interacts with the 5-HT1A receptor . This receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that inhibits adenylyl cyclase activity in a dose-dependent manner .
Cellular Effects
This compound, as a potent postsynaptic antagonist of the 5-HT1A receptor, can influence cell function by modulating serotonin signaling . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its action as an antagonist of the 5-HT1A receptor . By binding to this receptor, this compound prevents serotonin from binding and exerting its typical effects. This can lead to changes in gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MM 77 dihydrochloride involves the reaction of 1-(2-methoxyphenyl)-4-(4-succinimidobutyl)piperazine with hydrochloric acid to form the dihydrochloride salt . The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) and controlled temperature settings to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve a product with a purity greater than 98% . The compound is then stored at room temperature to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: MM 77 dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methoxyphenyl and succinimidobutyl groups .
Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, organic solvents like DMSO, and various catalysts to facilitate the reaction . The conditions often involve controlled temperatures and pH levels to optimize the reaction rate and yield .
Major Products: The major products formed from these reactions are typically derivatives of this compound, which retain the core structure but with modifications to the functional groups .
Comparison with Similar Compounds
WAY-100635: Another potent antagonist of the 5-hydroxytryptamine receptor 1A, used in similar research applications.
NAN-190: A compound with both agonist and antagonist properties at the 5-hydroxytryptamine receptor 1A.
Uniqueness: this compound is unique due to its high potency and selectivity for the 5-hydroxytryptamine receptor 1A, making it a valuable tool in both basic and applied research . Its anxiolytic-like activity further distinguishes it from other similar compounds .
Properties
IUPAC Name |
1-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]pyrrolidine-2,5-dione;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3.2ClH/c1-25-17-7-3-2-6-16(17)21-14-12-20(13-15-21)10-4-5-11-22-18(23)8-9-19(22)24;;/h2-3,6-7H,4-5,8-15H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVVOZXHNDRCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCCN3C(=O)CCC3=O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662760 |
Source
|
Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159311-94-1 |
Source
|
Record name | 1-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}pyrrolidine-2,5-dione--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.